3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Description
3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS: 307509-26-8) is a benzamide derivative featuring a 3,4-dichlorophenyl group and a sulfamoyl-linked thiazole moiety. Its molecular formula is C₁₆H₁₁Cl₂N₃O₃S₂, with a molecular weight of 428.31 g/mol . The compound’s structure combines a benzamide core with a 1,3-thiazole ring connected via a sulfonamide bridge, which is critical for its physicochemical and biological properties. Thiazole derivatives are known for diverse bioactivities, including antimicrobial and enzyme-inhibitory effects .
Properties
IUPAC Name |
3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S2/c17-13-6-1-10(9-14(13)18)15(22)20-11-2-4-12(5-3-11)26(23,24)21-16-19-7-8-25-16/h1-9H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUKYSUCPQYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dichloroaniline, which is then reacted with 4-(1,3-thiazol-2-ylsulfamoyl)benzoic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide exhibit notable antimicrobial properties. The thiazole moiety is known for its effectiveness against various bacterial strains and fungi. Studies have shown that derivatives can inhibit the growth of resistant bacterial strains, making them valuable in developing new antibiotics.
Cancer Research
The compound's structural characteristics suggest potential applications in cancer therapy. Thiazole derivatives have been investigated for their ability to disrupt cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies indicate that this compound may inhibit specific pathways involved in tumor growth.
Anti-inflammatory Properties
In vitro studies have demonstrated that thiazole-based compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes them candidates for treating chronic inflammatory diseases.
Agricultural Applications
Pesticide Development
The thiazole group is recognized for its efficacy as a pesticide agent. Research has focused on the synthesis of new thiazole-containing compounds that can serve as fungicides or herbicides. The dual-action potential of this compound could lead to the development of environmentally friendly agricultural chemicals that target specific pests while minimizing harm to beneficial organisms.
Material Science Applications
Polymer Chemistry
The unique properties of this compound allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in electronics and aerospace applications.
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Thiazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |
| Synthesis of Novel Thiazole-Based Pesticides | Agricultural Chemistry | Identified compounds with high efficacy against common agricultural pests with reduced toxicity to non-target species. |
| Evaluation of Thiazole Polymers for High-Temperature Applications | Material Science | Showed improved thermal stability and mechanical strength compared to conventional polymers. |
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in its activity, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
3,4-Dimethoxy Analog (C₁₈H₁₇N₃O₅S₂)
The 3,4-dimethoxy derivative replaces the chlorine atoms with methoxy groups, altering electronic properties. This substitution may impact solubility and metabolic stability .
2,4-Dichloro-N-(1,3-Thiazol-2-yl)benzamide
This analog lacks the sulfamoylphenyl group, simplifying the structure. The absence of the sulfonamide bridge reduces hydrogen-bonding capacity, likely diminishing interactions with targets like dihydrofolate reductase (DHFR), as seen in related thiadiazole derivatives .
N-(2-Aminoethyl)-2,4-Dichloro-N-Substituted Benzamides
Compounds such as 12–17 () incorporate aminoethyl chains and varied aryl substituents. For example, N-(2-aminoethyl)-2,4-dichloro-N-(3,4-dichlorophenyl)benzamide hydrochloride (13) shows enhanced water solubility due to the protonated amino group. These modifications highlight the role of cationic moieties in improving bioavailability .
Sulfonamide and Heterocyclic Modifications
3,4-Dichloro-N-[4-(Phenylsulfamoyl)phenyl]benzamide
The phenylsulfamoyl group may reduce binding affinity compared to the thiazole analog, as heterocycles like thiazole often enhance target engagement .
Triazole-Thione Derivatives
Compounds 7–9 () feature 1,2,4-triazole-3-thione cores. The thione tautomer exhibits a strong C=S stretch at ~1250 cm⁻¹ (IR), contrasting with the target compound’s sulfonamide vibrations. Triazoles often exhibit higher metabolic stability but may lack the thiazole’s electronic effects .
Antimicrobial Activity
Salicylamides like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide () demonstrate potent growth inhibition of Desulfovibrio piger (IC₅₀ ~1.10 µmol/L). The dichloro and nitro groups enhance cytotoxicity, suggesting that electron-withdrawing substituents on benzamides improve antimicrobial activity .
Enzyme Inhibition
Molecular docking studies of thiadiazole derivatives () reveal interactions with DHFR’s active site, a folate metabolism enzyme. The target compound’s thiazole and sulfonamide groups may similarly engage DHFR via hydrogen bonding and hydrophobic interactions, though experimental validation is needed .
Biological Activity
3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS Number: 333351-12-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal and cytotoxic properties, supported by relevant data tables and research findings.
- Molecular Formula : C16H11Cl2N3O3S2
- Molecular Weight : 428.313 g/mol
- Density : 1.6 g/cm³
- LogP : 3.83
Antifungal Activity
Recent studies have highlighted the antifungal activity of thiazole derivatives, including compounds similar to this compound. Thiazole moieties are known for their broad-spectrum antifungal properties.
Case Study: Antifungal Efficacy
A study investigating various thiazole derivatives demonstrated that compounds with strong electronegative substituents (like chlorine) exhibited enhanced antifungal activity against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like ketoconazole.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2d | 1.23 | Candida parapsilosis |
| 2e | 1.50 | Candida albicans |
| Ketoconazole | ~1.00 | Candida spp. |
The presence of electronegative atoms such as chlorine enhances the lipophilicity of the compounds, facilitating better interaction with fungal cell membranes and increasing their efficacy .
Cytotoxicity Analysis
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. The cytotoxic effects of this compound were evaluated against NIH/3T3 mouse fibroblast cells.
Results from Cytotoxicity Testing
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The following table summarizes the cytotoxicity results for selected compounds:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2d | 148.26 | NIH/3T3 |
| 2e | 187.66 | NIH/3T3 |
| Doxorubicin | >1000 | NIH/3T3 |
The results suggest that while the tested compounds exhibit some level of cytotoxicity, their effects on normal cells are minimal at effective concentrations against fungal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the thiazole and phenyl groups significantly impact biological activity. Specifically, substituents at the para position of the phenyl ring enhance antifungal potency due to increased electron density and lipophilicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via a multi-step approach. First, sulfonamide formation is achieved by reacting 4-aminophenylsulfonamide derivatives with thiazole-2-carboxylic acid chloride under reflux in ethanol with glacial acetic acid as a catalyst. Subsequent benzoylation with 3,4-dichlorobenzoyl chloride in anhydrous dichloromethane (DCM) introduces the dichloro-benzamide moiety .
- Characterization : Key intermediates are validated using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS (molecular ion peak at m/z 438.3 [M+H]) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used, with data collected at 304 K. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is preferred for resolving disorder in the thiazole ring and validating bond lengths (e.g., C-S bond: 1.74 Å) .
- Key Parameters : Space group , R-factor < 0.05, and data-to-parameter ratio > 10 ensure reliability .
Q. What safety protocols are mandated for handling this compound under EU regulations?
- Classification : Classified as Aquatic Chronic 4 (H413) under Regulation (EC) No 1272/2008, requiring containment to prevent environmental release .
- Handling : Use fume hoods, PPE (gloves, lab coats), and dispose of waste via incineration (≥ 1000°C) to avoid bioaccumulation .
Advanced Research Questions
Q. How can contradictory bioactivity data for analogs be resolved in structure-activity relationship (SAR) studies?
- Case Study : Analogous compounds (e.g., 3,4-dichloro-N-(phenylcarbamothioyl)benzamide) show variable macrophage migration inhibition (IC 2–50 µM). To resolve discrepancies:
- Perform dose-response assays under standardized conditions (e.g., 37°C, 5% CO).
- Compare electronic effects via Hammett plots (σ values for substituents) and steric parameters (Taft constants) .
- Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding to macrophage inhibitory factor (MIF) active sites .
Q. What crystallographic challenges arise in resolving disordered thiazole-sulfonamide conformers?
- Issue : The thiazole ring and sulfonamide group exhibit rotational disorder in SC-XRD.
- Solution : Apply SHELXL’s PART and SUMP constraints to model partial occupancy. Refine anisotropic displacement parameters (ADPs) for non-H atoms .
- Validation : Check residual density maps (Δρ < 0.3 eÅ) and R < 5% .
Q. How do solvent polarity and temperature affect regioselectivity in benzoylation reactions?
- Experimental Design : Compare yields in polar aprotic (DMF, 80°C) vs. non-polar (toluene, 110°C) solvents.
- Findings : DMF favors para-substitution (yield: 91%) due to stabilized transition states, while toluene increases ortho-byproducts (15%) via radical pathways .
- Analysis : Monitor reaction progress via F-NMR (if fluorinated analogs are used) or TLC (R 0.4 in hexane:EtOAc 3:1) .
Key Research Findings
- Synthetic Optimization : Refluxing in ethanol with 5% glacial acetic acid maximizes sulfonamide coupling yields (85–91%) .
- Environmental Impact : Chronic exposure thresholds for aquatic organisms are < 1 ppm (96-hr LC for Daphnia magna) .
- Bioactivity : Derivatives show promise as phosphodiesterase (PDE) inhibitors (IC 0.8 µM in PDE4B assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
